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Compound of Interest

Compound Name: TIM-063

Cat. No.: B12406557 Get Quote

For researchers and professionals in drug development, understanding a compound's

selectivity is a cornerstone of preclinical evaluation. A thorough off-target analysis not only

predicts potential toxicities but can also unveil new therapeutic opportunities. This guide

provides an objective comparison of the off-target profile of TIM-063, a known CaMKK inhibitor,

supported by experimental data and detailed methodologies.

Pharmacological Profile of TIM-063
TIM-063 was originally developed as a selective, cell-permeable, and ATP-competitive inhibitor

of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK).[1][2] Its primary targets are

CaMKKα and CaMKKβ, for which it displays potent inhibitory activity.[2] However, like many

kinase inhibitors that target the highly conserved ATP-binding pocket, the potential for off-target

interactions necessitates a comprehensive screening approach.[3][4]

A chemical proteomics strategy using TIM-063 immobilized on sepharose beads (Kinobeads)

was employed to identify interacting proteins from tissue extracts.[1][5][6] This unbiased

approach confirmed the known primary targets, CaMKKα/1 and CaMKKβ/2, and crucially,

identified potential off-target kinases, including AP2-associated protein kinase 1 (AAK1) and

ERK2.[1][5][6]

Comparative Selectivity Analysis
Further biochemical assays were conducted to quantify the inhibitory potency of TIM-063
against its on- and off-targets. The results revealed that while TIM-063 is a potent CaMKK
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inhibitor, it also moderately inhibits AAK1.[1][7] This off-target activity was ingeniously

leveraged to develop a derivative, TIM-098a, as a potent and selective AAK1 inhibitor,

highlighting how off-target analysis can drive new drug discovery projects.[5][8]

The table below summarizes the quantitative data, comparing the potency of TIM-063 with its

derivative, TIM-098a, against the respective target kinases.

Table 1: Comparative Inhibitory Potency of TIM-063 and its Derivative TIM-098a

Compound Target Kinase IC50 (µM) Comments

TIM-063 CaMKKα 0.63 Primary Target[2]

CaMKKβ 0.96 Primary Target[2]

AAK1 8.51 Off-Target[1][7]

TIM-098a AAK1 0.24
Potent and Selective

Inhibitor[5][7]

CaMKKα/β >10
No significant

inhibition[5]

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase

activity.

Experimental Protocols
The identification and validation of off-target interactions rely on robust experimental

methodologies. The following protocols were central to the analysis of TIM-063.

This technique is used for the unbiased identification of protein targets (and off-targets) of a

small molecule inhibitor from complex biological samples.

Methodology: The compound of interest, TIM-063, is chemically synthesized with a linker

and immobilized on sepharose beads.[1] These "Kinobeads" are then incubated with cell or

tissue lysates (e.g., mouse cerebral extracts) to allow the compound to bind to its interacting

proteins.[1][5] After extensive washing to remove non-specific binders, the specifically bound
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proteins are eluted by adding a high concentration of the free TIM-063 compound. The

eluted proteins are then identified and quantified using mass spectrometry.[1]

CETSA is a powerful biophysical method to verify target engagement within the complex milieu

of an intact cell.[9][10][11][12] It is based on the principle that ligand binding typically increases

the thermal stability of a protein.[12]

Methodology:

Treatment: Intact cells are treated with the test compound (e.g., TIM-063) or a vehicle

control.

Heating: The cell suspensions are divided into aliquots and heated to a range of different

temperatures for a short period (e.g., 3 minutes).[13]

Lysis & Separation: Cells are lysed, and the aggregated, denatured proteins are separated

from the soluble protein fraction by centrifugation.[10]

Quantification: The amount of the specific target protein remaining in the soluble fraction at

each temperature is quantified using methods like Western Blot or mass spectrometry. A

shift in the melting curve to a higher temperature in the compound-treated samples

compared to the control indicates target engagement.[12]

Visualizing Workflows and Pathways
Diagrams are essential for illustrating the logical flow of experiments and the biological context

of on- and off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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